1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid
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Overview
Description
1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid is a complex organic compound that belongs to the class of sulfonylpiperazines. These compounds are known for their diverse applications in medicinal chemistry and industrial processes. The presence of both cyclohexyl and phenyl groups, along with the sulfonyl and piperazine moieties, makes this compound particularly interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine typically involves the following steps:
Formation of the Cyclohexyl Intermediate: The starting material, 3-methylcyclohexanol, is subjected to a series of reactions to introduce the desired functional groups.
Sulfonylation: The cyclohexyl intermediate is then reacted with sulfonyl chloride in the presence of a base to form the sulfonyl derivative.
Piperazine Coupling: The sulfonyl derivative is coupled with piperazine under appropriate conditions to form the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of reactants.
Optimized Reaction Conditions: Employing optimized temperature, pressure, and catalysts to maximize yield and purity.
Purification Techniques: Using advanced purification techniques such as crystallization, distillation, and chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be performed to reduce the sulfonyl group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a suitable base.
Major Products Formed
Sulfoxides and Sulfones: From oxidation reactions.
Sulfides: From reduction reactions.
Substituted Piperazines: From nucleophilic substitution reactions.
Scientific Research Applications
1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: Employed in studies to understand its interaction with biological targets.
Industrial Applications: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
1-(Cyclohexyl)-4-(phenyl)sulfonylpiperazine: Lacks the methyl groups, leading to different chemical properties.
1-(3-Methylcyclohexyl)-4-(phenyl)sulfonylpiperazine: Similar structure but without the methyl group on the phenyl ring.
1-(Cyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine: Similar structure but without the methyl group on the cyclohexyl ring.
Uniqueness
1-(3-Methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine is unique due to the presence of both methyl groups on the cyclohexyl and phenyl rings, which can influence its reactivity and interactions with other molecules.
Properties
IUPAC Name |
1-(3-methylcyclohexyl)-4-(4-methylphenyl)sulfonylpiperazine;oxalic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O2S.C2H2O4/c1-15-6-8-18(9-7-15)23(21,22)20-12-10-19(11-13-20)17-5-3-4-16(2)14-17;3-1(4)2(5)6/h6-9,16-17H,3-5,10-14H2,1-2H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCOOPOYINTUNTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCC(C1)N2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H30N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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